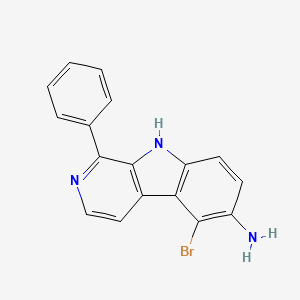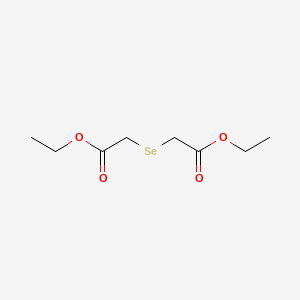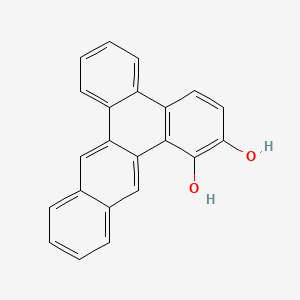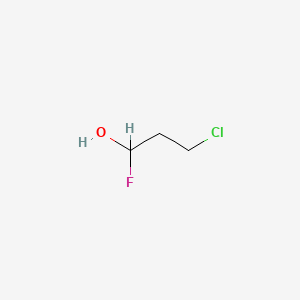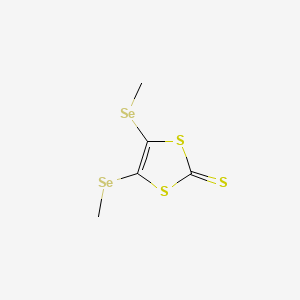
4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione is a unique organoselenium compound characterized by the presence of selenium atoms attached to a dithiole-thione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione typically involves the reaction of 4,5-dichloro-1,3-dithiole-2-thione with methylselenol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound. The reaction mixture is usually heated to facilitate the substitution of chlorine atoms with methylselanyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione undergoes various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The methylselanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organoselenium compounds.
Biology: Studied for its potential antioxidant properties and ability to modulate biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione involves its interaction with biological molecules. The selenium atoms can participate in redox reactions, modulating oxidative stress and influencing cellular signaling pathways. The compound may also interact with specific enzymes and proteins, altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(methylsulfanyl)-2H-1,3-dithiole-2-thione: Similar structure but with sulfur atoms instead of selenium.
4,5-Bis(phenylselanyl)-2H-1,3-dithiole-2-thione: Similar structure but with phenyl groups attached to selenium atoms.
4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-one: Similar structure but with a ketone group instead of a thione group.
Uniqueness
4,5-Bis(methylselanyl)-2H-1,3-dithiole-2-thione is unique due to the presence of selenium atoms, which impart distinct chemical and biological properties. The compound’s ability to undergo various redox reactions and its potential therapeutic applications make it a valuable subject of study in multiple scientific disciplines.
Properties
CAS No. |
128346-96-3 |
|---|---|
Molecular Formula |
C5H6S3Se2 |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
4,5-bis(methylselanyl)-1,3-dithiole-2-thione |
InChI |
InChI=1S/C5H6S3Se2/c1-9-3-4(10-2)8-5(6)7-3/h1-2H3 |
InChI Key |
ARLMUWFHMPUFMJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C1=C(SC(=S)S1)[Se]C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
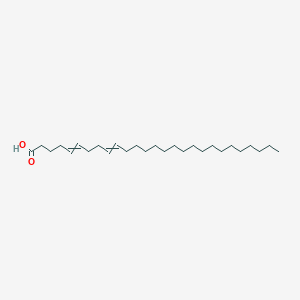
![1-{2-Ethoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B14270348.png)
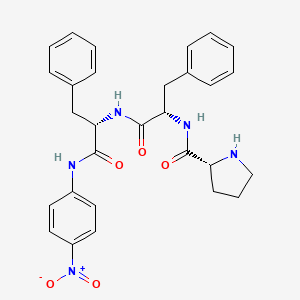
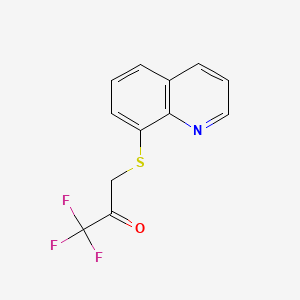
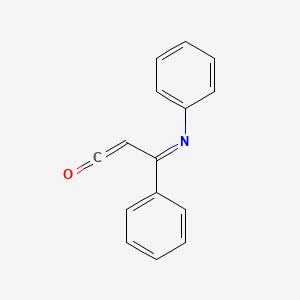
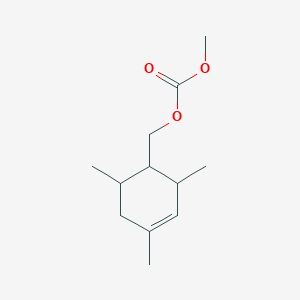
![(E,E)-N,N'-(1,4-Phenylene)bis[1-(2,3,4-trimethoxyphenyl)methanimine]](/img/structure/B14270380.png)
